molecular formula C9H13N3O B12228008 N-cyclobutyl-6-methoxypyrimidin-4-amine

N-cyclobutyl-6-methoxypyrimidin-4-amine

Cat. No.: B12228008
M. Wt: 179.22 g/mol
InChI Key: HDVVPVUOMFXXQB-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-methoxypyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-methoxypyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 6-methoxypyrimidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-6-hydroxypyrimidin-4-amine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclobutyl-6-methoxypyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.

    N-cyclobutyl-4-aminopyrimidine: Lacks the methoxy group at the 6-position.

    6-methoxypyrimidin-4-amine: Lacks the cyclobutyl group.

Uniqueness

N-cyclobutyl-6-methoxypyrimidin-4-amine is unique due to the presence of both the cyclobutyl and methoxy groups, which may confer specific chemical and biological properties not observed in similar compounds

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-cyclobutyl-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C9H13N3O/c1-13-9-5-8(10-6-11-9)12-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,12)

InChI Key

HDVVPVUOMFXXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2CCC2

Origin of Product

United States

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